molecular formula C9H8N2OS B13288874 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13288874
M. Wt: 192.24 g/mol
InChI Key: YFMZKXJFSCRVLW-UHFFFAOYSA-N
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Description

5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at position 5 with a 2-methylimidazole group and at position 2 with a carbaldehyde moiety. This structure combines electron-rich (imidazole) and electron-withdrawing (carbaldehyde) groups, making it a versatile intermediate for pharmaceutical and optoelectronic applications.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-(2-methylimidazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-7-10-4-5-11(7)9-3-2-8(6-12)13-9/h2-6H,1H3

InChI Key

YFMZKXJFSCRVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde typically follows a multi-step pathway involving:

  • Construction or functionalization of the thiophene ring bearing an aldehyde substituent at the 2-position.
  • Introduction of the 2-methylimidazole moiety at the 5-position of the thiophene ring through nucleophilic substitution or cross-coupling reactions.
  • Purification and characterization of the final compound.

This strategy leverages the reactivity of the aldehyde group and the heterocyclic nitrogen atoms in imidazole, enabling the formation of a stable linkage between the two heterocycles.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Nucleophilic Substitution Approach

One common approach involves the nucleophilic substitution of a suitable leaving group (such as a halogen) at the 5-position of thiophene-2-carbaldehyde with 2-methylimidazole. This can be achieved by:

  • Halogenation of thiophene-2-carbaldehyde at the 5-position to form 5-bromothiophene-2-carbaldehyde.
  • Reaction of 5-bromothiophene-2-carbaldehyde with 2-methylimidazole under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Heating the reaction mixture to promote substitution, yielding this compound.
Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methods such as Buchwald-Hartwig amination or Suzuki coupling can also be employed:

  • Preparation of 5-halogenated thiophene-2-carbaldehyde.
  • Coupling with 2-methylimidazole or its derivatives in the presence of a palladium catalyst, phosphine ligands, and a suitable base.
  • Reaction conditions typically involve heating under inert atmosphere (nitrogen or argon) to achieve high yields.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
Halogenation N-Bromosuccinimide (NBS), solvent (e.g., chloroform), room temperature 5-Bromothiophene-2-carbaldehyde
Nucleophilic substitution 2-Methylimidazole, K2CO3, DMF, 80–120 °C This compound
Cross-coupling (alternative) Pd catalyst, ligand, base, inert atmosphere, 80–110 °C Same as above

Purification and Characterization

  • Purification by column chromatography or recrystallization.
  • Characterization by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure.
  • Confirmation of aldehyde functionality by characteristic carbonyl stretching in IR and aldehyde proton signals in NMR.

Research Results and Yields

Based on synthesis reports and chemical supplier data:

Method Yield (%) Purity (%) Notes
Nucleophilic substitution 60–75 >95 Moderate to good yield, scalable
Cross-coupling 70–85 >98 Higher yield, requires catalyst

The cross-coupling method generally provides higher yields and purity but involves more expensive catalysts and ligands.

Summary of Preparation Methods

Aspect Nucleophilic Substitution Cross-Coupling Reaction
Starting materials 5-Halothiophene-2-carbaldehyde, 2-methylimidazole Same
Catalyst None or base only Palladium catalyst and ligands
Reaction conditions Heating in polar aprotic solvent Heating under inert atmosphere
Yield Moderate (60–75%) Higher (70–85%)
Purity High (>95%) Very high (>98%)
Cost and complexity Lower cost, simpler setup Higher cost, more complex

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The diphenylamino group in enhances electron donation, improving charge transport in optoelectronics, whereas bromo or methoxy groups modify conjugation and reactivity.
  • Imidazole vs. Quinoxaline: The 2-methylimidazole substituent in the target compound may offer better solubility and bioactivity compared to bulkier quinoxaline derivatives (e.g., compound 3 in ).

Insights :

  • The target compound’s synthesis likely involves imidazole introduction via cross-coupling (e.g., Stille/Suzuki) or condensation reactions, similar to methods in .

Optoelectronic Performance

  • Photovoltaic Applications: Quinoxaline-thiophene derivatives (e.g., compounds 6 and 7 in ) exhibit broad absorption spectra and efficient charge transfer, attributed to extended conjugation. DFT studies (B3LYP/cc-pVDZ) highlight the role of substituents in tuning HOMO-LUMO gaps .
  • AIE and COF Ligands: The diphenylamino-substituted analog in demonstrates aggregation-induced emission, useful in fluorescent probes. The target compound’s imidazole group could similarly influence emissive properties.

Biological Activity

5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a compound that combines the structural features of imidazole and thiophene. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C9H8N2OS
  • Molecular Weight : 192.24 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These often include:

  • Formation of the Imidazole Ring : Utilizing precursors like 2-methylimidazole.
  • Coupling with Thiophene Derivatives : The thiophene ring is introduced through electrophilic substitution reactions.

Anticancer Properties

Research indicates that derivatives of thiophene and imidazole exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma).

CompoundCell LineIC50 (µM)Notes
This compoundA549TBDPotential for further development
Similar Compound AA54978Standard reference
Similar Compound BHCT11664Enhanced activity observed

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have shown that related compounds exhibit activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Notes
This compoundS. aureus (MRSA)TBDPromising results in preliminary studies
Similar Compound CE. coli32 µg/mLNotable resistance profile

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.
  • Halogen Bonding : The imidazole ring may interact with nucleic acids and proteins through halogen bonding, disrupting normal biological functions.

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

Study 1: Anticancer Activity Evaluation

A study involving various derivatives showed that modifications on the thiophene ring significantly impacted anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against A549 cells compared to those with electron-donating groups.

Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial properties against resistant bacterial strains. The findings indicated that certain substitutions on the imidazole ring could enhance antimicrobial efficacy.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions via characteristic shifts (e.g., aldehyde proton at ~9.8–10.2 ppm, thiophene/imidazole ring protons at 6.5–8.5 ppm) .
  • IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in imidazole-thiophene systems .

How can researchers optimize reaction pathways to avoid oligomerization during synthesis?

Advanced
Oligomerization, common in aldehyde-containing heterocycles, can be mitigated by:

  • Protecting groups : Temporarily block the aldehyde with thioketals (e.g., propane-1,3-dithiol) during imidazole coupling .
  • Low-temperature stepwise synthesis : Perform formylation and imidazole substitution sequentially at ≤50°C to reduce reactivity .
  • Catalyst modulation : Use milder acids (e.g., acetic acid instead of HCl) to prevent acid-catalyzed polymerization .

What computational strategies predict the compound’s bioactivity and binding mechanisms?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., cyclooxygenase COX-1/2) to identify binding pockets. For example, thiophene-aldehyde derivatives show affinity for hydrophobic active sites .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., >100 ns trajectories) .
  • QSAR models : Relate substituent electronic effects (Hammett σ values) to antibacterial/antifungal activity .

How should researchers address contradictory data in biological activity assays?

Q. Advanced

  • Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Purity checks : Use HPLC (>98% purity) to rule out impurities influencing results .
  • Target redundancy : Screen against multiple isoforms (e.g., kinase isoforms) to confirm specificity .

What methodologies evaluate the compound’s potential in materials science (e.g., COFs or fluorescent probes)?

Q. Advanced

  • COF synthesis : Condense the aldehyde with diamines (e.g., 1,4-phenylenediamine) under solvothermal conditions. Monitor crystallinity via PXRD and porosity via BET .
  • Fluorescence studies : Measure quantum yield and Stokes shift in aggregated vs. dissolved states to assess AIE (aggregation-induced emission) potential .
  • Electrochemical profiling : Cyclic voltammetry identifies redox-active sites (e.g., thiophene’s π-system) for sensor applications .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
  • Solubility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., H₂O) .
  • Decomposition signs : Yellow-to-brown color change indicates degradation; confirm via TLC .

How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C or ²H) to enable mechanistic studies?

Q. Advanced

  • Isotope incorporation : Use ¹³C-labeled DMF in the Vilsmeier-Haack reaction to tag the aldehyde carbon .
  • Deuterated solvents : Perform reactions in D₂O/CD₃OD to track proton exchange in NMR .
  • Radiolabeling : Introduce ³H via catalytic tritiation of unsaturated bonds (e.g., Pd/C under ³H₂ gas) .

What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Q. Advanced

  • Chloro-substituted analogs : Replace the methyl group with Cl to boost antimicrobial activity (see 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde ).
  • Bridged derivatives : Introduce dithiolane rings (e.g., 1,3-dithiolan-2-yl) to improve metabolic stability .
  • Hybrid molecules : Conjugate with triazole-thiazole moieties for dual kinase/COX inhibition .

How do solvent polarity and pH affect the compound’s reactivity in nucleophilic additions?

Q. Advanced

  • Polarity effects : High-polarity solvents (DMF) stabilize transition states in aldol condensations, increasing reaction rates .
  • pH-dependent tautomerism : Under acidic conditions, the imidazole ring protonates, directing nucleophiles to the aldehyde .
  • Buffer systems : Phosphate buffers (pH 7.4) mimic physiological conditions for studying thiol-adduct formation .

Q. Tables

Synthetic Method Comparison
Method
----------------------
Vilsmeier-Haack
Nucleophilic Substitution
Cross-Coupling
Key Spectral Peaks
Technique
------------------
¹H NMR
IR
HRMS

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